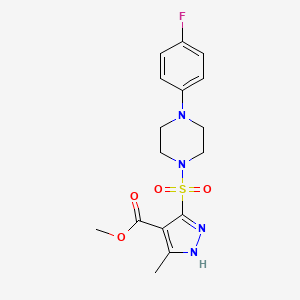

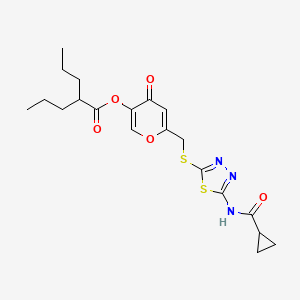

methyl 5-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

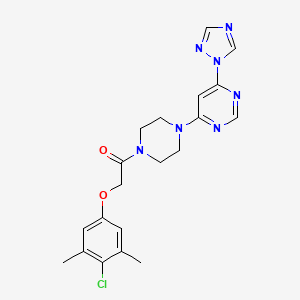

The synthesis of piperazine derivatives, which are part of the compound’s structure, has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a common moiety in many pharmaceutical drugs . The fluorophenyl group attached to the piperazine ring could potentially enhance the compound’s biological activity.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of a piperazine ring through cyclization of 1,2-diamine derivatives with sulfonium salts . This is followed by the addition of the sulfonyl and carboxylate groups to form the final compound.Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

Research indicates that derivatives similar to the specified compound, especially those with phenylpiperazinyl groups, demonstrate significant cytotoxicity against various tumor cell lines. For instance, compounds featuring the 3-fluoro-5-substituted phenylpiperazinyl group have shown potent antitumor activity in both in vitro and in vivo models, highlighting their potential as leads for developing new anticancer drugs (Naito et al., 2005).

Anticancer Evaluation of Di- and Trifunctional Substituted Compounds

A series of compounds with piperazine substituents have been studied for their anticancer activity, showing effectiveness across a range of cancer cell lines. This research contributes to the broader scientific understanding of structurally related compounds' therapeutic potential (Turov, 2020).

Antibacterial Activities

Novel derivatives featuring substituted phenyl and thiadiazol-sulfonyl piperazine have been synthesized and shown to possess antibacterial activities against several pathogens. This suggests the utility of such compounds in developing new antibacterial agents (Qi, 2014).

Drug Efficacy Determinations

Research on novel pyrazoles, including derivatives of the compound , has involved synthesizing new derivatives and assessing their biological properties, such as antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies have supported these compounds' potential as pharmaceutical leads (Thangarasu et al., 2019).

Synthesis and Characterization of Newer Derivatives

The synthesis and biological evaluation of carbazole derivatives, which share a structural motif with the specified compound, have demonstrated significant antibacterial and antifungal activity. This further underscores the chemical scaffold's relevance in medicinal chemistry for discovering new therapeutic agents (Sharma et al., 2014).

Eigenschaften

IUPAC Name |

methyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O4S/c1-11-14(16(22)25-2)15(19-18-11)26(23,24)21-9-7-20(8-10-21)13-5-3-12(17)4-6-13/h3-6H,7-10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOOWUNGLXSWTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2692484.png)

![3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride](/img/structure/B2692486.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2692487.png)

![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2692489.png)

![4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine](/img/structure/B2692494.png)

![N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2692496.png)